molecular formula C24H23N3O5 B2832985 1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea CAS No. 1203359-26-5

1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

Cat. No. B2832985
CAS RN: 1203359-26-5
M. Wt: 433.464
InChI Key: UMMQSXRDQYSCCB-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea is a useful research compound. Its molecular formula is C24H23N3O5 and its molecular weight is 433.464. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study on the synthesis of novel 4,5-disubstituted thiazolyl urea derivatives demonstrated the potential for antitumor activities, suggesting the importance of urea derivatives in medicinal chemistry and oncology research (S. Ling et al., 2008).

Structural Analysis and Applications

  • Research on the synthesis of new dialkyl 2,2'-[carbonylbis(azanediyl)]dibenzoates via Curtius Rearrangement highlighted the utility of urea derivatives in the development of novel compounds with potential pharmaceutical applications (M. Khouili et al., 2021).

Novel Synthetic Approaches

  • A novel synthetic approach to 11-substituted dibenzo[b,f][1,4]oxazepines reported in the literature underscores the versatility of urea derivatives in synthesizing complex polycyclic systems, which are relevant in drug discovery (Nilesh Zaware & M. Ohlmeyer, 2014).

Photophysical Properties

  • The synthesis, crystal structure, and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate were explored, revealing the potential of urea derivatives in the development of materials with unique optical properties (Petr P. Petrovskii et al., 2017).

Computational and Structural Studies

  • Computational, 1H NMR, and X-ray structural studies on 1-arylurazole tetrazane dimers provided insights into the structural dynamics of urea derivatives, which could have implications in materials science and molecular engineering (K. Martin & G. Breton, 2017).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5/c1-14-8-10-20-18(12-14)27(2)23(28)16-13-15(9-11-19(16)32-20)25-24(29)26-17-6-5-7-21(30-3)22(17)31-4/h5-13H,1-4H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMQSXRDQYSCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NC4=C(C(=CC=C4)OC)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea

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